molecular formula C21H45O13P B14030243 Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate

Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate

Cat. No.: B14030243
M. Wt: 536.5 g/mol
InChI Key: SCLBCMCXPRADKK-DPVAKWRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate is a complex organic compound characterized by multiple ethoxymethoxy groups and a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups using ethoxymethoxy groups, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and molecules with multiple ethoxymethoxy groups. Examples include:

  • Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(methoxymethoxy)-2,6-dihydroxyheptyl)phosphonate
  • Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyhexyl)phosphonate

Uniqueness

What sets Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H45O13P

Molecular Weight

536.5 g/mol

IUPAC Name

(3R,4R,5R)-1-dimethoxyphosphoryl-3,4,5,7-tetrakis(ethoxymethoxy)heptane-2,6-diol

InChI

InChI=1S/C21H45O13P/c1-7-27-13-31-11-17(22)19(32-14-28-8-2)21(34-16-30-10-4)20(33-15-29-9-3)18(23)12-35(24,25-5)26-6/h17-23H,7-16H2,1-6H3/t17?,18?,19-,20-,21-/m1/s1

InChI Key

SCLBCMCXPRADKK-DPVAKWRKSA-N

Isomeric SMILES

CCOCOCC([C@H]([C@H]([C@@H](C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O

Canonical SMILES

CCOCOCC(C(C(C(C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.